molecular formula C17H16ClN3O B2493595 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-65-9

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2493595
CAS No.: 852140-65-9
M. Wt: 313.79
InChI Key: UGRXJAUGEVYWEW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and an indole moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative of 2-methyl-1H-indole-5-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors that recognize indole or urea moieties. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(1H-indol-5-yl)urea: Lacks the methyl group on the indole ring.

    1-(3-chlorophenyl)-3-(2-methyl-1H-indol-3-yl)urea: Different position of the urea linkage on the indole ring.

Uniqueness

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is unique due to the specific positioning of the chlorophenyl and indole groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-7-13-8-12(5-6-16(13)20-11)10-19-17(22)21-15-4-2-3-14(18)9-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXJAUGEVYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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